4-(Phosphonooxy)-L-threonine
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Overview
Description
4-(Phosphonooxy)-L-threonine is an organophosphorus compound that features a phosphonooxy group attached to the L-threonine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phosphonooxy)-L-threonine typically involves the phosphorylation of L-threonine. One common method is the reaction of L-threonine with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are often employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-(Phosphonooxy)-L-threonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phosphonooxy group to a hydroxyl group.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-(Phosphonooxy)-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phosphonooxy)-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 4-Phosphonooxy-phenyl-methyl-4-phosphonooxy-benzen
- Phosphonooxy-tyrosine derivatives
Comparison: 4-(Phosphonooxy)-L-threonine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6917-68-6 |
---|---|
Molecular Formula |
C4H10NO7P |
Molecular Weight |
215.10 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChI Key |
FKHAKIJOKDGEII-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
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